molecular formula C7H10O B15146216 (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol

(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol

Cat. No.: B15146216
M. Wt: 110.15 g/mol
InChI Key: KGIBJAFJTDOHBV-LURJTMIESA-N
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Description

(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol is an organic compound characterized by the presence of a cyclopentadiene ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol typically involves the following steps:

    Cyclopentadiene Formation: Cyclopentadiene can be synthesized through the thermal cracking of dicyclopentadiene.

    Alkylation: The cyclopentadiene is then subjected to alkylation with an appropriate alkyl halide under basic conditions to introduce the ethanol moiety.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopenta-2,4-dien-1-yl ketone or aldehyde.

    Reduction: Formation of cyclopenta-2,4-dien-1-yl ethane.

    Substitution: Formation of cyclopenta-2,4-dien-1-yl ethyl halides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of cyclopentadiene derivatives on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol involves its interaction with specific molecular targets. The cyclopentadiene ring may interact with enzymes or receptors, leading to various biological effects. The ethanol moiety can also participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler compound with similar structural features.

    Cyclopentanol: Contains a hydroxyl group attached to a cyclopentane ring.

    Cyclopentadienyl derivatives: Compounds with various substituents on the cyclopentadiene ring.

Uniqueness

(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol is unique due to the presence of both the cyclopentadiene ring and the chiral ethanol moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1S)-1-cyclopenta-2,4-dien-1-ylethanol

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-8H,1H3/t6-/m0/s1

InChI Key

KGIBJAFJTDOHBV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1C=CC=C1)O

Canonical SMILES

CC(C1C=CC=C1)O

Origin of Product

United States

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